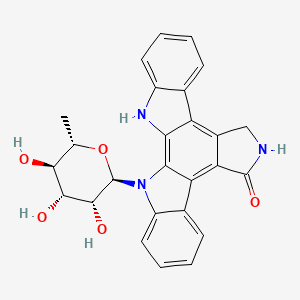
K252d
概要
説明
K252dは、ノカルジア属細菌から発見されたインドロカルバゾールアルカロイドです。 タンパク質キナーゼC(PKC)およびカルシウム・カルモジュリン依存性ホスホジエステラーゼに対して強力な阻害効果があることで知られています
準備方法
K252dは、天然抽出と化学合成の両方によって調製できます。 天然抽出には、ノカルジア属細菌から化合物を単離することが含まれます . 化学合成では、通常、インドロカルバゾールコア構造の形成に続いて特定の官能基修飾を行うなど、複数のステップが関与します . 反応条件には、通常、目的の収量と純度を確保するために、温度、pH、特定の触媒の使用を厳密に制御する必要があります .
化学反応の分析
K252dは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化によりヒドロキシル化誘導体が生成され、還元により脱酸素化生成物が生成される可能性があります .
科学研究の応用
This compoundは、さまざまな科学研究に幅広く応用されています。
科学的研究の応用
K252d has a wide range of scientific research applications:
作用機序
類似化合物との比較
K252dは、スタウロスポリンやレベッカマイシンなどの化合物を含むインドロカルバゾールアルカロイドファミリーの一部です . これらの類似化合物と比較して、this compoundは、その特定の阻害プロファイルとノカルジア属細菌からの起源がユニークです . スタウロスポリンは広域スペクトルキナーゼ阻害剤ですが、this compoundはPKCに対してより選択的な阻害を示します . 一方、レベッカマイシンは、this compoundの主要な作用機序とは異なるDNAインターカレーション特性で知られています .
結論
This compoundは、さまざまな科学分野において大きな可能性を秘めた魅力的な化合物です。そのユニークな特性と作用機序は、研究と潜在的な治療用途のための貴重なツールとなっています。
生物活性
K252d is a member of the indolocarbazole family, which has garnered attention for its diverse biological activities, particularly in cancer research and the inhibition of protein kinases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to staurosporine, a well-known protein kinase inhibitor. It has been isolated from various microbial sources, including Nocardiopsis and Streptomyces species. The compound exhibits significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.
This compound primarily exerts its effects through the following mechanisms:
- Protein Kinase Inhibition : this compound is known to inhibit several protein kinases, including Protein Kinase C (PKC). This inhibition disrupts signaling pathways that are crucial for cell survival and proliferation .
- Topoisomerase Inhibition : The compound has also been shown to inhibit topoisomerase IIα, an enzyme critical for DNA replication and transcription. This inhibition leads to DNA damage and triggers apoptotic pathways in cancer cells .
- Induction of Apoptosis : this compound promotes apoptosis through the downregulation of anti-apoptotic proteins and activation of pro-apoptotic factors. This effect has been documented in various studies focusing on gastric cancer and other cell lines .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung) | 1.6 ± 0.09 | |
| MCF-7 (Breast) | 1.2 ± 0.05 | |
| Huh7 (Liver) | Not specified | |
| HeLa (Cervical) | Not specified |
These values indicate that this compound possesses potent cytotoxic properties, particularly against lung and breast cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Gastric Cancer : A study demonstrated that this compound induces apoptosis in gastric cancer cells by inhibiting topoisomerase IIα activity. The downregulation of anti-apoptotic proteins was a key finding, suggesting a mechanism for its cytotoxic effects .
- Inhibition of Protein Kinases : Research indicated that this compound effectively inhibits PKC, leading to decreased cell viability in various tumor types. This highlights its potential as a therapeutic agent targeting kinase pathways involved in cancer progression .
- Biosynthetic Pathways : Investigations into the biosynthesis of this compound have revealed insights into its structural characteristics and production methods, which may enhance its availability for therapeutic use .
特性
IUPAC Name |
3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O5/c1-11-22(30)23(31)24(32)26(34-11)29-16-9-5-3-7-13(16)18-19-14(10-27-25(19)33)17-12-6-2-4-8-15(12)28-20(17)21(18)29/h2-9,11,22-24,26,28,30-32H,10H2,1H3,(H,27,33)/t11-,22-,23+,24+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXRIMLEOPQQP-DDWDLLSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)N2C3=CC=CC=C3C4=C5C(=C6C7=CC=CC=C7NC6=C42)CNC5=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















